3,4-Dichloro-N'-hydroxybenzene-1-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dichloro-N’-hydroxybenzene-1-carboximidamide is a chemical compound with the molecular formula C7H6Cl2N2O and a molecular weight of 205.04 g/mol . It is known for its high purity and versatility in various applications. The compound has a melting point of 212.76°C and a boiling point of 376.28°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-N’-hydroxybenzene-1-carboximidamide typically involves the reaction of 3,4-dichlorobenzonitrile with hydroxylamine hydrochloride under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature and pH to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-N’-hydroxybenzene-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alcohols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include oximes, amines, and substituted benzene derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3,4-Dichloro-N’-hydroxybenzene-1-carboximidamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3,4-Dichloro-N’-hydroxybenzene-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with cellular signaling pathways and gene expression .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-N’-hydroxybenzene-1-carboximidamide: Similar in structure but with different chlorine substitution positions.
3,4-Dichlorobenzonitrile: A precursor in the synthesis of 3,4-Dichloro-N’-hydroxybenzene-1-carboximidamide.
Uniqueness
3,4-Dichloro-N’-hydroxybenzene-1-carboximidamide is unique due to its specific substitution pattern and the presence of both hydroxyl and carboximidamide functional groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C7H6Cl2N2O |
---|---|
Molecular Weight |
205.04 g/mol |
IUPAC Name |
3,4-dichloro-N'-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C7H6Cl2N2O/c8-5-2-1-4(3-6(5)9)7(10)11-12/h1-3,12H,(H2,10,11) |
InChI Key |
IJWZEFKKFRYHKP-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1/C(=N/O)/N)Cl)Cl |
Canonical SMILES |
C1=CC(=C(C=C1C(=NO)N)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.